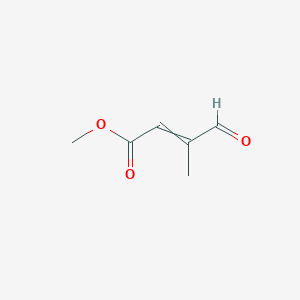

2-Butenoic acid, 3-methyl-4-oxo-, methyl ester

Beschreibung

2-Butenoic acid, 3-methyl-4-oxo-, methyl ester (CAS: 96928-85-7), also known as (Z)-methyl 3-methyl-4-oxobut-2-enoate, is an α,β-unsaturated ester with a conjugated keto group. Its molecular formula is C₆H₈O₃, and it features a butenoic acid backbone substituted with a methyl group at position 3 and an oxo group at position 4, esterified with methanol. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive enone system, which facilitates Michael additions and cycloadditions . Commercial suppliers offer it at prices ranging from $190/250 mg to $2,262/10 g, reflecting its specialized applications .

Eigenschaften

IUPAC Name |

methyl 3-methyl-4-oxobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-5(4-7)3-6(8)9-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEABLCNUISMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300375 | |

| Record name | Methyl 3-methyl-4-oxo-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153812-94-3 | |

| Record name | Methyl 3-methyl-4-oxo-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153812-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-4-oxo-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-methyl-4-oxo-, methyl ester can be achieved through several methods. One common method involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields for a wide range of substrates .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale aldol condensation reactions, followed by purification processes such as distillation or crystallization to obtain the pure product. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

-

Mechanism :

-

Acidic hydrolysis : Protonation of the carbonyl oxygen activates the ester, followed by nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation of the ester oxygen by a strong base (e.g., NaOH) generates a carboxylate intermediate.

-

-

Product :

-

2-butenoic acid, 3-methyl-4-oxo- (C₅H₆O₃).

-

-

Relevance :

Hydrolysis is foundational for converting esters to carboxylic acids, which can participate in further reactions like amide bond formation .

Enolate Formation and Nucleophilic Substitution

The β-keto ester functionality enables enolate formation, which can act as a nucleophile in substitution reactions.

-

Mechanism :

-

Deprotonation of the α-carbon (adjacent to the ketone) generates an enolate, stabilized by resonance.

-

The enolate can react with electrophiles (e.g., alkyl halides, halogenating agents).

-

-

Example Reaction :

-

Product :

-

3-methyl-4-oxo-2-bromo-2-butenoic acid methyl ester (hypothetical, based on analogous β-keto esters).

-

Conjugate Addition Reactions

The α,β-unsaturated ketone system (enone) undergoes conjugate additions via 1,4-addition mechanisms.

-

Mechanism :

-

Nucleophiles (e.g., enolates, amines) attack the β-carbon, forming a new carbon-carbon bond.

-

The reaction is driven by resonance stabilization of the intermediate.

-

-

Example Reagents :

-

Grignard reagents : Add to the β-carbon, forming substituted derivatives.

-

Hydrocyanation : Introduces a nitrile group at the β-position.

-

Keto-Enol Tautomerism

The β-keto group (C=O adjacent to a carbonyl) undergoes reversible enolization.

-

Mechanism :

-

Proton transfer between the carbonyl oxygen and α-carbon generates an enol intermediate.

-

The enol form can participate in further reactions, such as electrophilic aromatic substitution.

-

-

Impact :

Oxidative Reactions

The conjugated enoic acid system may undergo oxidation, though specific conditions depend on substituents.

-

Mechanism :

-

Oxidizing agents (e.g., KMnO₄) cleave the double bond, forming carbonyl groups.

-

For β-keto esters, oxidation can lead to diketones or carboxylic acids.

-

-

Product :

-

Oxidized derivatives (hypothetical, based on structural analogs).

-

Data Table: Key Reactions of 2-Butenoic acid, 3-methyl-4-oxo-, methyl ester

Research Findings and Implications

Wissenschaftliche Forschungsanwendungen

2-Butenoic acid, 3-methyl-4-oxo-, methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Butenoic acid, 3-methyl-4-oxo-, methyl ester involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic processes. The presence of the keto and ester groups allows it to participate in various chemical reactions, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties

Key Observations :

- Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., 4-methoxy-phenyl in ) exhibit higher melting points (94–96°C) than aliphatic analogs, likely due to enhanced crystallinity from π-π stacking .

- Functional Group Impact: The ureido group in Methyl Maleurate introduces hydrogen-bonding capability, enhancing solubility in polar solvents . The nitro group in 3-nitrophenyl derivative (CAS 151646-59-2) increases electrophilicity, making it reactive in nucleophilic substitutions . (E)-Mevinfos’s phosphinyloxy group confers toxicity via acetylcholinesterase inhibition, a property absent in non-phosphorylated esters .

Research Findings and Data Analysis

Table 2: Analytical Data from GC-MS and Spectroscopy

- The target compound’s analogs in PHAs exhibit distinct GC-MS profiles, with higher molecular weight esters (e.g., 4-hexenoic acid methyl ester) showing longer retention times and larger peak areas .

Biologische Aktivität

2-Butenoic acid, 3-methyl-4-oxo-, methyl ester, also known as methyl 3-methyl-4-oxo-2-butenoate, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

- IUPAC Name : Methyl 3-methyl-4-oxo-2-butenoate

- Molecular Formula : C6H10O3

- Molecular Weight : 130.15 g/mol

- CAS Number : 645-61-6

Antimicrobial Activity

Research has demonstrated that 2-butenoic acid derivatives exhibit antimicrobial properties . For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties . In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Antiviral Properties

Recent studies have highlighted the compound's ability to act against specific viral infections. For example, it has shown effectiveness in inhibiting the replication of certain viruses by targeting viral enzymes critical for their life cycle. This positions it as a candidate for further exploration in antiviral drug development.

The biological activity of methyl 3-methyl-4-oxo-2-butenoate is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic processes, which may contribute to its antimicrobial and antiviral effects.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate inflammation and immune responses, leading to reduced cytokine production.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage and loss of integrity.

Data Table: Biological Activities Overview

Case Studies

-

Antimicrobial Efficacy Study

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of 2-butenoic acid. Results indicated that certain modifications enhanced activity against Gram-positive bacteria, suggesting a structure-activity relationship that could guide future synthesis efforts. -

Anti-inflammatory Mechanism Investigation

Research conducted on macrophage cell lines demonstrated that treatment with methyl 3-methyl-4-oxo-2-butenoate led to a significant decrease in pro-inflammatory cytokine levels following lipopolysaccharide (LPS) stimulation. This study elucidated the compound's potential role as an anti-inflammatory agent. -

Antiviral Activity Assessment

A recent investigation into the antiviral properties revealed that methyl 3-methyl-4-oxo-2-butenoate effectively inhibited the replication of influenza virus in vitro. The study highlighted its potential as a lead compound for developing new antiviral therapies.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-butenoic acid, 3-methyl-4-oxo-, methyl ester, and how are reaction yields optimized?

- Methodology : Synthesis often involves Claisen-Schmidt condensation or esterification of β-keto acid derivatives. For example, substituted aryl β-keto esters can be synthesized via acid-catalyzed condensation between methyl acetoacetate and substituted benzaldehydes, followed by oxidation. Yields vary with substituents: methoxy groups at the para position (e.g., 4-methoxyphenyl) yield ~47%, while meta-substituted analogs (e.g., 3-methoxyphenyl) yield ~26% due to steric and electronic effects .

- Key Parameters : Reaction temperature (90–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., sulfuric acid or Amberlyst-15).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- GC-MS : Used to identify volatile derivatives, with retention times around 4.6–5.8 minutes. Major fragments include m/z 235.08 (C₁₂H₁₁O₅⁻) for methoxy-substituted analogs .

- FTIR : Key peaks include C=O stretching (~1723 cm⁻¹), C-O stretching (1046–1185 cm⁻¹), and CH₃/CH₂ stretching (2926–2974 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm α,β-unsaturated ester functionality and substituent positions.

Advanced Research Questions

Q. How does 2-butenoic acid, 3-methyl-4-oxo-, methyl ester contribute to the properties of biodegradable polymers like polyhydroxyalkanoates (PHAs)?

- Role in PHAs : Acts as a monomer in bacterial PHAs produced by Ralstonia pickettii, contributing to polymer flexibility and biodegradability. GC-MS analysis shows it constitutes ~28% of volatile components in PHAs, alongside 4-hexenoic acid methyl ester (43%) .

- Material Impact : Blending with PEG-400 reduces tensile strength (from ~25 MPa to ~18 MPa) but increases elongation at break (from 8% to 15%), enhancing ductility .

Q. What are the thermal degradation pathways of this compound, and how are they analyzed?

- Pyrolysis-GC/MS : At 10–30°C/min, (Z)-2-butenoic acid methyl ester dominates (88% abundance) as a primary degradation product. Functional groups like C=O and C-O-C decompose into CO₂ and aldehydes .

- Kinetic Analysis : Linear (e.g., Kissinger) and nonlinear (e.g., Vyazovkin) isoconversional models estimate activation energies (~150–200 kJ/mol) for degradation stages .

Q. How do structural isomers or substituent variations affect reactivity and application?

- Substituent Effects : Para-substituted aryl groups (e.g., 4-methoxyphenyl) improve crystallinity and thermal stability compared to meta-substituted analogs. Steric hindrance in ortho-substituted derivatives reduces reaction yields .

- Isomer Identification : (E)- and (Z)-isomers are distinguished via ¹H NMR coupling constants (J = 12–16 Hz for trans, J = 6–10 Hz for cis) .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported mass spectra or structural assignments?

- Case Study : EPA/NIH spectral data (C₆H₁₀O₂, m/z 114) for 3-methyl-2-butenoic acid methyl ester conflicts with GC-MS data for 3-methyl-4-oxo derivatives . Resolution involves cross-validating with high-resolution MS (HRMS) and synthetic standards.

- Best Practices : Use orthogonal techniques (e.g., FTIR + NMR + X-ray crystallography) for unambiguous identification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.